5,7-Dimethoxyflavanone is a natural product found in Eucalyptus sieberi, Piper methysticum, and other organisms with data available.
5,7-Dimethoxyflavanone
CAS No.: 36052-66-1
Cat. No.: VC0192116
Molecular Formula: C17H16O4
Molecular Weight: 284.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36052-66-1 |
|---|---|
| Molecular Formula | C17H16O4 |
| Molecular Weight | 284.31 |
Introduction
Chemical Structure and Properties
5,7-Dimethoxyflavanone belongs to the flavanone subclass of flavonoids, distinguished from flavones by the absence of a double bond between positions 2 and 3 in the C ring. It is important to note that 5,7-Dimethoxyflavanone differs structurally from the more extensively studied 5,7-Dimethoxyflavone (DMF), which contains this double bond.
Based on its structural characteristics as a flavanone with methoxy groups at positions 5 and 7, we can infer several physical and chemical properties. While specific data for 5,7-Dimethoxyflavanone is limited in the literature, its properties can be estimated based on structural similarities to related compounds.
Physical and Chemical Properties
| Property | Description | Notes |
|---|---|---|
| Molecular Formula | C₁₇H₁₆O₄ | Contains two additional hydrogen atoms compared to 5,7-dimethoxyflavone |
| Molecular Weight | 284.31 g/mol | Slightly higher than 5,7-dimethoxyflavone (282.29 g/mol) |
| Structure | Flavanone skeleton with methoxy groups at positions 5 and 7 | Lacks the C2-C3 double bond present in flavones |
| Solubility | Limited water solubility; soluble in organic solvents | Similar to other methoxylated flavonoids |
| LogP (estimated) | ~3.3-3.5 | Indicates moderate lipophilicity |
Synthesis Methods
The synthesis of 5,7-Dimethoxyflavanone would typically follow methods similar to those used for other flavanones, with modifications to introduce the specific methoxy groups at positions 5 and 7.
Structural Comparison with Related Compounds
It is crucial to distinguish 5,7-Dimethoxyflavanone from 5,7-Dimethoxyflavone, as they represent different subclasses of flavonoids with distinct chemical properties and potentially different biological activities.
Research Challenges and Future Directions
The limited available specific information on 5,7-Dimethoxyflavanone highlights several research gaps and opportunities for future investigation.
Research Needs
Future research should focus on:
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Definitive synthesis and characterization of 5,7-Dimethoxyflavanone
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Comparative studies with related compounds like 5,7-Dimethoxyflavone
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Evaluation of biological activities specific to 5,7-Dimethoxyflavanone
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Investigation of potential therapeutic applications
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Structure-activity relationship studies to understand how the absence of the C2-C3 double bond affects bioactivity compared to flavones
Solubility Enhancement Strategies
If 5,7-Dimethoxyflavanone shows promising bioactivity but limited water solubility (as is common with flavonoids), approaches similar to those used for 5,7-Dimethoxyflavone might be applicable. For instance, complexation with cyclodextrins has been used to enhance the water solubility of 5,7-Dimethoxyflavone . Such strategies might be worth exploring for 5,7-Dimethoxyflavanone as well.
Analytical Methods for Identification
The identification and quantification of 5,7-Dimethoxyflavanone would likely employ methods similar to those used for other flavonoids.
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